Escitalopram

Description

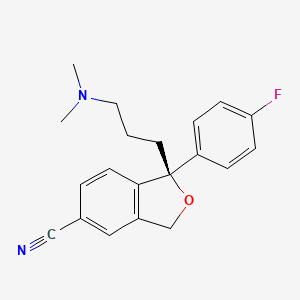

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048440 | |

| Record name | Escitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Escitalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble | |

| Record name | Escitalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128196-01-0 | |

| Record name | (+)-Citalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128196-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escitalopram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escitalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Escitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S742ANY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Escitalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Escitalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-152C | |

| Record name | Escitalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Escitalopram on the Serotonin Transporter

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders. Its clinical efficacy is rooted in a sophisticated and unique interaction with the human serotonin transporter (SERT). Beyond the canonical blockade of the primary serotonin binding site, this compound engages in a distinct allosteric interaction that modulates its own binding kinetics, leading to a more profound and sustained inhibition of serotonin reuptake. This document provides a comprehensive technical overview of this dual-binding mechanism, supported by quantitative pharmacological data, detailed experimental protocols, and structural insights. Understanding this nuanced mechanism is critical for the rational design of next-generation neuromodulatory therapeutics.

Core Mechanism: Orthosteric Inhibition of the Serotonin Transporter (SERT)

The primary mechanism of action for all SSRIs, including this compound, is the direct competitive inhibition of the serotonin transporter (SERT), a member of the neurotransmitter:sodium symporter family.[1] SERT is a presynaptic transmembrane protein responsible for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[2][3]

This compound binds with high affinity to the central, orthosteric binding site (S1 site) on SERT, the same site to which the endogenous substrate 5-HT binds.[2][4][5] This occupation physically obstructs the transporter's reuptake capability. The direct consequence is an increase in the concentration and dwell time of 5-HT in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.[2][4] This potentiation of serotonergic neurotransmission is believed to underlie its therapeutic effects.[6]

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantiomer-Specific Activity of Escitalopram vs. Citalopram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomer-specific pharmacological differences between escitalopram (S-citalopram) and its parent compound, racemic citalopram. Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions. It is a racemic mixture of two enantiomers, S-citalopram and R-citalopram. Emerging evidence has demonstrated that the therapeutic efficacy of citalopram is primarily attributable to the S-enantiomer, this compound. Furthermore, the R-enantiomer is not pharmacologically inert and may, in fact, attenuate the therapeutic effects of the S-enantiomer through a complex allosteric interaction at the serotonin transporter (SERT). This guide will delineate the distinct activities of each enantiomer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a chiral drug that exists as a 1:1 mixture of two mirror-image isomers, the S-(+)-enantiomer (this compound) and the R-(-)-enantiomer (R-citalopram)[1]. The pharmacological activity of citalopram is primarily attributed to this compound, which is a potent inhibitor of the serotonin transporter (SERT)[2][3]. This transporter is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission, which is believed to be the primary mechanism of its antidepressant effect[2].

Initially, it was assumed that R-citalopram was pharmacologically inactive. However, subsequent preclinical and clinical studies have revealed a more complex interaction. Evidence now suggests that R-citalopram can counteract the therapeutic effects of this compound, potentially leading to a delayed onset of action and reduced overall efficacy of the racemic mixture compared to the pure S-enantiomer[4][5]. This antagonistic effect is thought to be mediated by an allosteric interaction of R-citalopram with the SERT, which negatively modulates the binding of this compound to the primary (orthosteric) binding site[2]. This guide will explore the enantiomer-specific differences in detail, providing a comprehensive resource for researchers and drug development professionals.

Quantitative Analysis of Enantiomer-Specific Activity

The differential pharmacology of this compound and R-citalopram is most evident in their binding affinities for the serotonin transporter and their potency in inhibiting serotonin reuptake.

Serotonin Transporter (SERT) Binding Affinity

The binding affinity of a compound for its target is a critical determinant of its potency. For SSRIs, a higher affinity for SERT generally translates to greater efficacy in blocking serotonin reuptake. The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Compound | Target | Radioligand | Preparation | Ki (nM) | Reference |

| This compound (S-Citalopram) | Human SERT | [3H]-5-HT | COS-1 cells expressing hSERT | 6.6 ± 1.4 | [6] |

| This compound (S-Citalopram) | Human SERT | [125I]-RTI-55 | COS-1 cells expressing hSERT | 3.9 ± 2.2 | [6] |

| R-Citalopram | Human SERT | Not specified | COS-1 cells expressing hSERT | ~156 | [7] |

| Citalopram (Racemic) | Human SERT | Not specified | Not specified | Not specified |

Note: Data for racemic citalopram's Ki is often not reported directly in comparative studies, as the focus is on the individual enantiomers.

Inhibition of Serotonin (5-HT) Reuptake

The functional consequence of SERT binding is the inhibition of serotonin reuptake. This is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the serotonin reuptake. A lower IC50 value indicates greater potency.

| Compound | Preparation | IC50 (nM) | Reference |

| This compound (S-Citalopram) | Rat brain synaptosomes | 2.1 ± 0.75 | [6] |

| Citalopram (Racemic) | Rat brain synaptosomes | Not specified | |

| R-Citalopram | Rat brain synaptosomes | Not specified | |

| This compound (S-Citalopram) | COS-1 cells expressing hSERT | Not specified | |

| Citalopram (Racemic) | COS-1 cells expressing hSERT | Not specified | |

| R-Citalopram | COS-1 cells expressing hSERT | Not specified |

Note: While the provided search results frequently state that this compound is significantly more potent than R-citalopram (e.g., 40-fold), specific side-by-side IC50 values for all three compounds in the same experimental setup were not consistently available in the initial search results. The table structure is provided for when such data is obtained.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the enantiomer-specific activity of this compound and citalopram.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the Ki of this compound and R-citalopram for the human serotonin transporter.

Objective: To measure the binding affinity of test compounds for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]-Citalopram or another high-affinity SERT ligand

-

Unlabeled ligands: this compound, R-citalopram, and a potent non-structurally related SERT inhibitor (for non-specific binding determination)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation and a fixed concentration of [3H]-Citalopram.

-

Non-specific Binding: Membrane preparation, [3H]-Citalopram, and a high concentration of a non-structurally related SERT inhibitor (e.g., 10 µM paroxetine).

-

Competitive Binding: Membrane preparation, [3H]-Citalopram, and varying concentrations of the test compound (this compound or R-citalopram).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Serotonin (5-HT) Reuptake Assay

This protocol outlines a method to measure the inhibition of serotonin reuptake by this compound and R-citalopram in a cell-based system.

Objective: To determine the potency (IC50) of test compounds in inhibiting serotonin reuptake.

Materials:

-

HEK293 cells stably expressing hSERT

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Serotonin (5-HT)

-

Unlabeled 5-HT

-

Test compounds (this compound, R-citalopram)

-

Scintillation counter

Procedure:

-

Cell Plating:

-

Plate HEK293-hSERT cells in a 96-well plate and grow to confluency.

-

-

Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15-30 minutes at 37°C.

-

Initiate the reuptake reaction by adding a fixed concentration of [3H]-5-HT.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reuptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Lysis and Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the amount of [3H]-5-HT taken up by the cells for each concentration of the test compound.

-

Plot the percentage of inhibition of [3H]-5-HT uptake against the logarithm of the test compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Visualizing Molecular Interactions and Experimental Workflows

Serotonin Transporter (SERT) Signaling Pathway

The following diagram illustrates the mechanism of serotonin reuptake by SERT and its inhibition by this compound.

Caption: Mechanism of serotonin reuptake and its inhibition by this compound.

Allosteric Interaction of Citalopram Enantiomers at SERT

This diagram illustrates the proposed model of how this compound and R-citalopram interact with the orthosteric and allosteric sites on the serotonin transporter.

Caption: Proposed allosteric interaction of citalopram enantiomers at SERT.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for comparing the antidepressant-like effects of this compound and citalopram in a rodent model.

Caption: Workflow for in vivo comparison of antidepressant efficacy.

Conclusion

The pharmacological activity of citalopram is not simply the sum of its parts. The S-enantiomer, this compound, is the potent and selective inhibitor of the serotonin transporter responsible for the antidepressant effects of the drug. In contrast, the R-enantiomer, while having a much lower affinity for the orthosteric site of SERT, appears to act as a negative allosteric modulator, thereby attenuating the therapeutic efficacy of this compound. This enantiomer-specific activity provides a strong rationale for the development and clinical use of the pure enantiomer, this compound, over the racemic mixture. For researchers and drug development professionals, a thorough understanding of these stereoselective interactions is crucial for the design of novel and more effective antidepressant therapies. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the nuanced pharmacology of chiral drugs targeting the serotonin transporter.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-citalopram functionally antagonises this compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of this compound and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. ClinPGx [clinpgx.org]

The R-Enantiomer of Citalopram: An Allosteric Antagonist Impacting Escitalopram's Efficacy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant. While the therapeutic activity of citalopram is primarily attributed to this compound, emerging evidence indicates that the R-enantiomer is not merely an inactive component. This technical guide delves into the intricate role of R-citalopram, elucidating its mechanism of action as an allosteric antagonist at the serotonin transporter (SERT). Through a comprehensive review of preclinical and clinical data, this document details the kinetic interactions between the citalopram enantiomers and their impact on this compound's binding, serotonin reuptake inhibition, and overall therapeutic efficacy. This guide provides researchers and drug development professionals with a thorough understanding of this clinically significant drug-isomer interaction, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

Citalopram is a racemic mixture containing equal parts of the S-(+)-citalopram (this compound) and R-(-)-citalopram enantiomers.[1] For years, it was believed that the antidepressant effect of citalopram was solely due to this compound's high-affinity binding to the primary (orthosteric) site of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft.[2][3] The R-enantiomer was considered to be pharmacologically inert due to its significantly lower affinity for the orthosteric site.[3]

However, clinical observations have consistently shown that this compound exhibits superior efficacy and a faster onset of action compared to an equivalent dose of racemic citalopram.[4] This suggests an unexpected negative or antagonistic interaction from the R-enantiomer.[5] This guide will explore the molecular mechanisms underpinning this phenomenon, focusing on the allosteric inhibition exerted by R-citalopram on this compound's binding to SERT.

Mechanism of Action: The Allosteric Hypothesis

The prevailing hypothesis to explain the antagonistic effect of R-citalopram centers on its interaction with a low-affinity allosteric binding site on SERT, distinct from the primary, high-affinity orthosteric binding site where this compound and serotonin bind.[6]

Binding of a ligand to the allosteric site can modulate the binding of another ligand to the orthosteric site. In the case of the citalopram enantiomers, it is proposed that R-citalopram binds to the allosteric site and induces a conformational change in the SERT protein. This change is thought to increase the dissociation rate of this compound from the orthosteric site, thereby reducing its inhibitory effect on serotonin reuptake.[5]

Interestingly, this compound itself can also bind to the allosteric site, but with a different functional consequence. When this compound binds to the allosteric site, it is thought to stabilize its own binding at the orthosteric site, leading to a more prolonged inhibition of SERT.[6] The presence of R-citalopram competitively interferes with this self-stabilizing effect of this compound.

Signaling Pathway of Citalopram Enantiomers at SERT

Caption: Interaction of citalopram enantiomers with the serotonin transporter (SERT).

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting the differences in binding affinities, potencies, and transporter occupancy between this compound and R-citalopram.

Table 1: In Vitro Binding Affinities and Potencies for SERT

| Compound | Binding Affinity (Ki, nM) | 5-HT Uptake Inhibition (IC50, nM) |

| This compound (S-citalopram) | 1.1 - 6.6[1][7] | 1.5 - 1.8[8] |

| R-citalopram | 36 - 250[8] | 250[8] |

| Citalopram (Racemic) | - | 1.8[8] |

Data compiled from studies using human SERT expressed in cell lines or rat brain synaptosomes.

Table 2: In Vivo Potency and SERT Occupancy

| Compound | 5-HTP-induced Behavior Potentiation (ED50, mg/kg) | SERT Occupancy (at therapeutic doses) |

| This compound (S-citalopram) | 0.070[9] | ~81.5% (after 10 mg/day for 10 days)[10] |

| R-citalopram | 4.7[9] | - |

| Citalopram (Racemic) | - | ~64.0% (after 20 mg/day for 10 days)[10] |

Data from studies in mice and humans.

Table 3: Dissociation Kinetics from SERT

| Condition | Dissociation Half-life (t1/2) of [3H]-Escitalopram |

| [3H]-Escitalopram alone | Baseline |

| + unlabeled this compound (3.7 µM) | Increased[11] |

| + unlabeled R-citalopram | Additively increased with low-dose this compound[11] |

Data from ex vivo studies using brain membranes from hSERT WT mice.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction of citalopram enantiomers with SERT.

SERT Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of compounds for SERT.

-

Preparation of Membranes: Membranes are prepared from cells (e.g., COS-1 or HEK293) transiently or stably expressing the human serotonin transporter (hSERT).

-

Radioligand: A radiolabeled ligand with high affinity for SERT, such as [3H]-citalopram or [125I]-RTI-55, is used.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, R-citalopram).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure extracellular levels of serotonin in the brains of freely moving animals.

-

Animal Model: Typically, rats or mice are used.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the frontal cortex or hippocampus.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Drug Administration: Test compounds are administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).

Electrophysiology in Xenopus Oocytes

This method allows for the functional characterization of SERT activity by measuring serotonin-induced currents.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding for hSERT.

-

Two-Electrode Voltage Clamp:

-

After a few days to allow for protein expression, the oocytes are placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a set potential.

-

-

Measurement of SERT Currents:

-

Application of serotonin to the oocyte activates SERT, resulting in an inward current that can be measured.

-

The effect of test compounds (this compound and R-citalopram) on the serotonin-induced current is assessed by co-applying them with serotonin or by pre-applying them before serotonin application.

-

-

Data Analysis: The inhibition of the serotonin-induced current by the test compounds is quantified to determine their potency and mechanism of action (e.g., competitive vs. non-competitive inhibition).

Experimental Workflow for Investigating Enantiomer Interaction

Caption: A generalized workflow for investigating the interaction between citalopram enantiomers.

Discussion and Implications

The evidence strongly supports the hypothesis that R-citalopram is not an inert isomer but rather an allosteric antagonist that attenuates the therapeutic efficacy of this compound. This interaction provides a compelling explanation for the observed clinical superiority of this compound over racemic citalopram.

The key takeaways for researchers and drug development professionals are:

-

Chiral Purity Matters: The presence of a seemingly less active enantiomer can have significant, and in this case detrimental, effects on the pharmacology of the active enantiomer.

-

Allosteric Modulation as a Drug Target: The allosteric site on SERT represents a potential target for the development of novel antidepressants. Drugs that can positively modulate the binding of an orthosteric inhibitor could offer enhanced efficacy.

-

Importance of Comprehensive Preclinical and Clinical Evaluation: The subtle yet significant interaction between the citalopram enantiomers highlights the need for thorough in vitro, in vivo, and clinical studies to fully characterize the pharmacology of chiral drugs.

Conclusion

The role of R-citalopram in the context of this compound's efficacy is a classic example of the complexities of stereoisomerism in pharmacology. Far from being inactive, R-citalopram acts as an allosteric antagonist at the serotonin transporter, diminishing the inhibitory effect of this compound on serotonin reuptake. This understanding not only clarifies the clinical advantages of this compound but also opens new avenues for the rational design of more effective antidepressant medications. Continued research into the allosteric modulation of monoamine transporters holds promise for the future of psychopharmacology.

References

- 1. ClinPGx [clinpgx.org]

- 2. [this compound and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. R-citalopram functionally antagonises this compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. R-citalopram functionally antagonises this compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Higher serotonin transporter occupancy after multiple dose administration of this compound compared to citalopram: an [123I]ADAM SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interaction of this compound and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

Escitalopram's Impact on 5-HT1A Receptor Downregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders. Its therapeutic efficacy is critically linked to neuroadaptive changes in the serotonergic system, most notably the modulation of 5-HT1A receptors. This technical guide provides an in-depth analysis of the impact of this compound on 5-HT1A receptor downregulation. It synthesizes findings from preclinical and clinical studies, presenting quantitative data on receptor binding, functional coupling, and gene expression. Detailed experimental protocols for key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the molecular mechanisms at play.

Introduction: The Role of 5-HT1A Receptors in this compound's Mechanism of Action

The therapeutic effect of selective serotonin reuptake inhibitors (SSRIs) like this compound is not immediate and is thought to depend on long-term neuroadaptive changes within the brain. A key element of this adaptation involves the serotonin-1A (5-HT1A) receptor. 5-HT1A receptors are located both presynaptically, on the soma and dendrites of serotonergic neurons in the raphe nuclei (autoreceptors), and postsynaptically in various limbic and cortical regions, including the hippocampus, septum, amygdala, and cortex (heteroreceptors).

Initially, by blocking the serotonin transporter (SERT), this compound increases synaptic serotonin concentrations. This elevation in serotonin activates somatodendritic 5-HT1A autoreceptors, which function as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and consequently dampening serotonin release. Chronic administration of this compound is hypothesized to lead to the desensitization and downregulation of these 5-HT1A autoreceptors. This process disinhibits the serotonergic neurons, resulting in a sustained increase in serotonin release in projection regions, which is believed to be crucial for the therapeutic antidepressant and anxiolytic effects. Over time, this sustained increase in synaptic serotonin may also lead to adaptive changes in postsynaptic 5-HT1A receptors.

This guide will delve into the experimental evidence that substantiates this hypothesis, focusing on the quantitative and methodological aspects of assessing this compound-induced changes in 5-HT1A receptors.

Quantitative Data on this compound's Effects on 5-HT1A Receptors

The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the impact of this compound and its racemate, citalopram, on 5-HT1A receptors.

Table 1: Preclinical Studies on 5-HT1A Receptor Function and Binding

| Parameter | Drug/Treatment | Brain Region | Species | Key Finding | Reference |

| 5-HT1A Receptor-G Protein Coupling | Chronic this compound | Dorsal Raphe Nucleus | Rat | Decreased efficacy of 5-HT1A receptors to activate G-proteins. | [1] |

| (Emax for 8-OH-DPAT-stimulated [³⁵S]GTPγS binding) | Chronic Citalopram | Dorsal Raphe Nucleus | Rat | No significant change in the efficacy of 5-HT1A receptors to activate G-proteins. | [1] |

| 5-HT1A Receptor Agonist Binding | Chronic this compound or Citalopram | Dorsal Raphe Nucleus | Rat | No alteration in [³H]8-OH-DPAT binding to the high-affinity agonist state of the receptor. | [1] |

| ([³H]8-OH-DPAT Bmax/Kd) | Chronic Citalopram | Dorsal Raphe Nucleus, Frontal Cortex, Hippocampus | Rat | No modification of 5-HT1A receptor density. | [2] |

| Extracellular 5-HT Levels | Acute this compound (0.15 mg/kg, s.c.) | Prefrontal Cortex | Rat | Increase to 234% of basal values. | [3] |

| (Microdialysis) | Acute this compound (0.63 mg/kg, s.c.) | Prefrontal Cortex | Rat | Increase to 298% of basal values. | [3] |

Table 2: Clinical Studies on 5-HT1A Receptor Binding Potential (PET Imaging)

| Parameter | Drug/Treatment | Brain Region | Patient Population | Key Finding | Reference |

| 5-HT1A Receptor Binding Potential (BP) | This compound (avg. 11.2 mg/day for ~15 weeks) | Hippocampus | Anxiety Disorders | Significant reduction in BP (P=0.006). | [4][5] |

| ([¹¹C]WAY-100635) | Subgenual Cortex | Significant reduction in BP (P=0.017). | [4][5] | ||

| Posterior Cingulate Cortex | Significant reduction in BP (P=0.034). | [4][5] | |||

| Interregional Correlation of 5-HT1A BP | This compound (12 weeks) | DRN to Amygdala & Hippocampus | Anxiety Disorders | Enhanced association of autoreceptor-to-heteroreceptor binding (R² from 0.21-0.28 to 0.49-0.81). | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on 5-HT1A receptors.

Receptor Autoradiography with [³H]8-OH-DPAT

This technique is used to quantify the density and distribution of 5-HT1A receptors in brain tissue sections. [³H]8-OH-DPAT is a selective 5-HT1A receptor agonist radioligand.

Protocol:

-

Tissue Preparation:

-

Rats are treated with this compound or vehicle for the desired duration (e.g., 14-21 days).

-

Animals are euthanized, and brains are rapidly dissected and frozen in isopentane at -40°C.

-

Brains are sectioned on a cryostat (e.g., 20 µm thickness) at -20°C and thaw-mounted onto gelatin-coated slides.

-

-

Incubation:

-

Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous serotonin.

-

Sections are then incubated with varying concentrations of [³H]8-OH-DPAT (e.g., 0.1-10 nM) in a buffer containing antioxidants (e.g., 0.1% ascorbic acid) for 60 minutes at room temperature.

-

Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled competitor, such as 10 µM 5-HT or 1 µM WAY-100635.

-

-

Washing and Drying:

-

Slides are washed twice in ice-cold buffer (e.g., 50 mM Tris-HCl) for 5 minutes each to remove unbound radioligand.

-

A final quick rinse in ice-cold deionized water is performed to remove buffer salts.

-

Slides are dried under a stream of cool, dry air.

-

-

Imaging and Quantification:

-

Dried slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated tritium standards for a period of several weeks.

-

The resulting autoradiograms are quantified using a computerized image analysis system. The optical density of brain regions is compared to the standards to determine the concentration of bound radioligand (fmol/mg tissue).

-

Saturation binding data (Bmax and Kd) can be derived by analyzing binding at multiple radioligand concentrations using Scatchard analysis.

-

[³⁵S]GTPγS Binding Assay (Functional Autoradiography)

This assay measures the functional coupling of 5-HT1A receptors to their G-proteins. Agonist activation of G-protein coupled receptors (GPCRs) promotes the exchange of GDP for GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) on the Gα subunit.

Protocol:

-

Tissue Preparation: As described for receptor autoradiography (Section 3.1).

-

Incubation:

-

Slides are pre-incubated for 15 minutes at room temperature in a buffer containing GDP (e.g., 2 mM) to ensure G-proteins are in their inactive state.

-

Sections are then incubated for 2 hours at room temperature in a buffer containing:

-

[³⁵S]GTPγS (e.g., 50 pM)

-

GDP (e.g., 2 mM)

-

The 5-HT1A agonist 8-OH-DPAT at various concentrations (e.g., 1 nM to 10 µM) to stimulate binding.

-

Basal binding is determined in the absence of an agonist.

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Washing, Drying, Imaging, and Quantification: The procedure is similar to that described for receptor autoradiography (Section 3.1), using appropriate standards for ³⁵S. The output is typically expressed as a percentage increase over basal binding.

Western Blotting for 5-HT1A Receptor Protein Quantification

Western blotting allows for the quantification of 5-HT1A receptor protein levels in tissue homogenates.

Protocol:

-

Protein Extraction:

-

Dissected brain regions (e.g., dorsal raphe, hippocampus) are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

-

Protein Quantification:

-

The total protein concentration in each sample is determined using a standard assay such as the bicinchoninic acid (BCA) or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the 5-HT1A receptor overnight at 4°C.

-

After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A loading control protein (e.g., β-actin or GAPDH) is also probed on the same membrane to normalize for protein loading.

-

-

Imaging and Quantification:

-

The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a chemiluminescence imaging system.

-

The intensity of the bands corresponding to the 5-HT1A receptor and the loading control is quantified using densitometry software. The relative expression of the 5-HT1A receptor is expressed as the ratio of the 5-HT1A band intensity to the loading control band intensity.

-

Quantitative Real-Time PCR (qRT-PCR) for HTR1A mRNA Expression

qRT-PCR is used to measure the abundance of the messenger RNA (mRNA) that codes for the 5-HT1A receptor (gene name: HTR1A).

Protocol:

-

RNA Extraction:

-

Total RNA is extracted from dissected brain tissue using a commercial kit (e.g., Trizol or RNeasy kit).

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

-

-

Reverse Transcription:

-

A fixed amount of total RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

The real-time PCR reaction is set up with:

-

The cDNA template.

-

Primers specific for the HTR1A gene.

-

A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

PCR master mix containing DNA polymerase, dNTPs, and buffer.

-

-

The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle, Cq) is recorded.

-

-

Quantification:

-

The expression of HTR1A is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, β-actin).

-

The relative expression level is typically calculated using the delta-delta Cq (ΔΔCq) method.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound's action on 5-HT1A receptors.

Signaling Pathway of 5-HT1A Receptor Activation

References

- 1. Differential regulation of serotonin-1A receptor stimulated [35S]GTPγS binding in the dorsal raphe nucleus by citalopram and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and chronic effects of citalopram on 5-HT1A receptor-labeling by [18F]MPPF and -coupling to receptors-G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chronic treatment with this compound or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of this compound treatment on 5-HT 1A receptor binding in limbic regions in patients with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Whitepaper: The Impact of Escitalopram on Brain Functional Architecture

Audience: Researchers, scientists, and drug development professionals.

Abstract

Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is a first-line treatment for major depressive disorder (MDD) and anxiety disorders.[1][2] Its therapeutic effects are underpinned by complex modulations of brain functional architecture. This technical guide synthesizes current research, detailing the acute and chronic effects of this compound on large-scale brain networks. We present quantitative data from key functional magnetic resonance imaging (fMRI) studies, outline common experimental protocols, and provide visualizations of the underlying neurobiological mechanisms and experimental workflows. The findings reveal that this compound rapidly alters functional connectivity, most notably within the Default Mode Network (DMN), and normalizes aberrant network dynamics in patient populations, offering critical insights for future research and targeted drug development.

Core Mechanism of Action

This compound's primary mechanism is the highly selective inhibition of the serotonin transporter (SERT).[2][3] By binding to both a primary (orthosteric) and a secondary (allosteric) site on the SERT, this compound potently blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[2] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] While this synaptic effect is immediate, the therapeutic antidepressant effects typically manifest after several weeks, suggesting that downstream adaptive changes in neural circuitry are crucial.[5][6]

Impact on Brain Functional Architecture

This compound induces significant and rapid changes in the brain's functional organization. These changes are observed in both healthy individuals and patients with MDD, primarily affecting the connectivity within and between large-scale neural networks.

The Default Mode Network (DMN)

The DMN is a network of brain regions, including the medial prefrontal cortex, posterior cingulate cortex (PCC), and hippocampus, that is most active during rest and self-referential thought.[7] In MDD, the DMN often exhibits aberrant connectivity.[8][9] this compound consistently modulates DMN connectivity. Acute administration in healthy volunteers has been shown to decrease functional connectivity between key DMN hubs.[7][10][11] In patients with MDD, longer-term treatment (12 weeks) has been found to increase previously reduced connectivity within the DMN's core subsystem, normalizing its function to levels comparable with healthy controls.[9][12]

Table 1: Summary of this compound's Effects on the Default Mode Network (DMN)

| Study | Participant Group | This compound Dosage & Duration | Key DMN Regions Affected | Summary of Connectivity Changes |

|---|---|---|---|---|

| van de Ven et al. (2013)[7][11] | Healthy Volunteers | Single 10mg dose | Medial frontal, parietal, hippocampal regions | Decreased regional pairwise functional connectivity within the DMN.[7][10] |

| Schaefer et al. (2014)[5][6] | Healthy Volunteers | Single 20mg dose | Widespread cortical and subcortical regions | Widespread reduction in functional resting-state network connectivity.[5] |

| Li et al. (2024)[8] | MDD Patients | 12 weeks | DMN, SN, DAN | Partially normalized altered effective connectivity; decreased previously increased excitatory connections within the DMN.[8] |

| Wang et al. (2021)[9][12] | MDD Patients | 12 weeks (10-20mg/day) | DMN core subsystem, dMPFC subsystem | Increased within-subsystem connectivity in the DMN core; normalized connectivity between core and dMPFC subsystems.[9][12] |

The Amygdala and Emotion Processing Circuits

The amygdala is a critical hub for emotion processing and is often hyperactive in depression and anxiety.[13][14] this compound's impact on the amygdala is complex and appears to be context-dependent. Studies in adolescents with anxiety found that a 2-week treatment decreased left amygdala activity during emotional processing tasks and altered its connectivity with DMN hubs like the ventromedial prefrontal cortex (vmPFC) and angular gyrus.[15] In healthy volunteers, findings are mixed. One study reported that a single dose increased left amygdala activation to positive images and decreased it for negative images, suggesting a valence-specific effect.[16] Conversely, another study with healthy adults found that over two weeks of administration increased right amygdala activity during an emotional face-processing task without altering mood.[17][18][19] This highlights that this compound's effects may differ between healthy and clinical populations and may serve to modulate, rather than simply suppress, amygdala function.

Table 2: Summary of this compound's Effects on the Amygdala

| Study | Participant Group | This compound Dosage & Duration | Task / State | Summary of Amygdala Activity/Connectivity Changes |

|---|---|---|---|---|

| Strik et al. (2021)[15] | Adolescents with GAD | 2 weeks | Emotional Picture Task | Decreased left amygdala activity; increased connectivity between left amygdala and right angular gyrus; decreased connectivity between right amygdala and vmPFC.[15] |

| Lukow et al. (2023)[17][18][19] | Healthy Volunteers | ~16 days (10mg/day) | Emotional Face Processing | Increased right amygdala activation compared to placebo.[18][19] No significant change in amygdala-PFC connectivity.[18] |

| Grady et al. (2013)[16] | Healthy Women | Single 20mg dose | Emotional Picture Task | Positive images: Increased left amygdala activity. Negative images: Decreased bilateral amygdala activity.[16] |

| Systematic Review (2023)[14] | MDD Patients | 6-12 weeks (various SSRIs) | Event-Related (Negative Stimuli) | General decrease in amygdala activity.[14] |

| Systematic Review (2023)[14] | MDD Patients | 8 weeks (various SSRIs) | Resting-State | Decreased effective connectivity between amygdala and PFC.[14] |

Other Key Networks and Regions

This compound's influence extends beyond the DMN and amygdala.

-

Salience Network (SN) & Dorsal Attention Network (DAN): In MDD patients, who often show decreased connectivity within the SN and DAN, 12 weeks of this compound treatment partially normalized these connections.[8]

-

Thalamus and Cerebellum: An acute dose in healthy individuals was found to increase intrinsic connectivity within the thalamus and cerebellum, while most other cortical areas showed a decrease.[5] This suggests a differential, region-specific effect of serotonin modulation.

-

Fronto-Limbic Circuits: In first-episode, drug-naive MDD patients, 8 weeks of treatment modulated resting-state brain activity in regions within the fronto-limbic circuit, including the medial prefrontal gyrus, insula, and thalamus.[20]

References

- 1. This compound (Lexapro): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound alters functional brain architecture in a matter of hours [mpg.de]

- 6. This compound alters functional brain architecture in a matter of hours [cbs.mpg.de]

- 7. This compound Decreases Cross-Regional Functional Connectivity within the Default-Mode Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mentalhealthdaily.com [mentalhealthdaily.com]

- 9. Effects of this compound therapy on resting-state functional connectivity of subsystems of the default mode network in u… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound therapy on resting-state functional connectivity of subsystems of the default mode network in unmedicated patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Review: The use of functional magnetic resonance imaging (fMRI) in clinical trials and experimental research studies for depression [frontiersin.org]

- 14. Amygdala biomarkers of treatment response in major depressive disorder: An fMRI systematic review of SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute neurofunctional effects of this compound during emotional processing in pediatric anxiety: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of acute administration of this compound on the processing of emotional and neutral images: a randomized crossover fMRI study of healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psypost.org [psypost.org]

- 18. researchgate.net [researchgate.net]

- 19. Amygdala activity after subchronic this compound administration in healthy volunteers: A pharmaco-functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Short-term effects of this compound on regional brain function in first-episode drug-naive patients with major depressive disorder assessed by resting-state functional magnetic resonance imaging | Psychological Medicine | Cambridge Core [cambridge.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Escitalopram in Human Plasma

Introduction

Escitalopram is the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2][3] Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[4][5] These studies require a robust, reliable, and sensitive analytical method for the quantification of this compound in biological matrices such as plasma.[6] This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma, suitable for clinical and research applications.

Method Development and Optimization

The development of a successful bioanalytical method hinges on the physicochemical properties of the analyte and the complex nature of the biological matrix. This compound is a basic compound (pKa ≈ 9.7) that is freely soluble in organic solvents like methanol.[3][7] A reversed-phase chromatographic approach is ideal for its separation.

Key optimization steps include:

-

Sample Preparation: To remove interfering endogenous substances like proteins and phospholipids from plasma, a sample preparation step is essential.[6] Techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly employed.[2] While PPT is simpler, LLE and SPE generally provide cleaner extracts, leading to improved method robustness and column longevity.[2][4]

-

Stationary Phase Selection: C8 and C18 columns are the most frequently used stationary phases for this compound analysis, offering excellent separation and peak shape.[3][4][8]

-

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol).[1][8] The pH of the buffer is a critical parameter for controlling the retention and peak symmetry of basic compounds like this compound.

-

Internal Standard (IS): An internal standard is crucial for accurate quantification, as it compensates for variations during sample preparation and injection. Desipramine and Tinidazole are suitable internal standards for this compound analysis with UV detection.[2][4]

-

Detection: this compound has a chromophore that allows for UV detection. Wavelengths between 230 nm and 240 nm generally provide good sensitivity.[2][3][8] For higher sensitivity, LC-MS/MS methods are utilized.[9][10][11]

Experimental Protocols

Materials and Reagents

-

This compound Oxalate Reference Standard

-

Desipramine (Internal Standard)

-

HPLC-grade Acetonitrile and Methanol

-

Potassium Dihydrogen Phosphate

-

Ortho-phosphoric Acid

-

Sodium Hydroxide

-

HPLC-grade Water

-

Drug-free Human Plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable. The conditions outlined below are a robust starting point for method development.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Acetonitrile : 30 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 5.1 with Ortho-phosphoric Acid) (35:65 v/v)[2][4] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient (or controlled at 25°C)[4] |

| Detection Wavelength | 238 nm[3] |

| Internal Standard | Desipramine[4] |

| Run Time | Approx. 10 minutes |

Note: Retention times should be determined experimentally. Under similar conditions, this compound may elute around 5.8 min and desipramine around 8.1 min.[4]

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. ijcrt.org [ijcrt.org]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Determination of Atomoxetine or this compound in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of this compound and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. [Determination of plasma this compound with liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Escitalopram in Brain Tissue by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantification of escitalopram, a selective serotonin reuptake inhibitor (SSRI), in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies, drug distribution research, and other preclinical applications in neuroscience. The protocol outlines procedures for brain tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters for accurate determination of this compound concentrations.

Introduction

This compound is a widely prescribed antidepressant, and understanding its distribution and concentration in the central nervous system is crucial for elucidating its mechanism of action and therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and reproducibility.[1] The complex nature of the brain matrix, with its high lipid and protein content, necessitates a thorough and optimized sample preparation procedure to minimize matrix effects and ensure accurate quantification.[2][3][4][5] This protocol provides a comprehensive workflow for the reliable measurement of this compound in brain tissue samples.

Experimental

Materials and Reagents

-

This compound oxalate (analytical standard)

-

This compound-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blank brain tissue (from appropriate control animals)

Equipment

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Tissue homogenizer

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Standard and Quality Control (QC) Sample Preparation

Stock Solutions: Prepare stock solutions of this compound and this compound-d4 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

Spiking Solutions: Prepare spiking solutions from the working standard solutions to achieve the desired concentrations in the brain tissue homogenate.

Calibration Standards and Quality Control Samples: Calibration standards and QC samples are prepared by spiking known amounts of this compound into blank brain homogenate.

Sample Preparation Protocol

-

Tissue Homogenization:

-

Protein Precipitation:

-

To a 100 µL aliquot of the brain homogenate, add 10 µL of the this compound-d4 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 325.2 | 109.1 | 25 |

| this compound-d4 | 329.2 | 113.1 | 25 |

Note: Collision energies may need to be optimized for the specific instrument used.

Workflow Diagram

Caption: Workflow for this compound Quantification in Brain Tissue.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of this compound in brain tissue. The protocol includes a detailed sample preparation procedure involving homogenization and protein precipitation, followed by optimized chromatographic and mass spectrometric conditions. This method is suitable for researchers and scientists in drug development and neuroscience requiring accurate and precise measurement of this compound concentrations in the central nervous system. The use of a stable isotope-labeled internal standard ensures high accuracy and compensates for potential matrix effects and variability during sample processing.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Microdialysis to Measure Escitalopram-Induced Serotonin Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escitalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2] Its primary mechanism of action involves blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][3][4] In vivo microdialysis is a powerful technique used to sample and quantify endogenous molecules from the extracellular fluid of living animals, providing a dynamic understanding of neurochemical changes in response to pharmacological agents.[5] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure the effects of this compound on extracellular serotonin levels in the brain.

Mechanism of Action of this compound

This compound is the S-enantiomer of citalopram and is the most selective SSRI currently available.[4][6] It binds with high affinity to the primary (orthosteric) binding site on the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][7] This blockade results in an accumulation of serotonin in the extracellular space, thereby enhancing serotonergic neurotransmission.[1][7]

Furthermore, this compound exhibits a unique allosteric effect. It also binds to a secondary (allosteric) site on the SERT protein, which modulates the binding at the primary site.[4][6] This allosteric binding is thought to stabilize the interaction of this compound with the transporter, leading to a more potent and sustained inhibition of serotonin reuptake compared to other SSRIs.[3][7]

Experimental Protocols

I. Animal Model and Surgical Preparation

A common animal model for these studies is the adult male rat (e.g., Sprague-Dawley) or mouse.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.

-

Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum). The coordinates will vary depending on the chosen animal model and brain region.

-

Securing the Cannula: Secure the guide cannula to the skull using dental cement and surgical screws.

-

Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

-

Habituation: On the day of the experiment, place the animal in a microdialysis testing chamber to allow for habituation.[8]

-

Probe Insertion: Gently insert the microdialysis probe (e.g., CMA 11 or similar, with a 6 kDa cutoff) through the guide cannula into the target brain region.[9]

-

Perfusion: Connect the probe inlet to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[8][10] A typical aCSF composition is: 142 mM NaCl, 2.95 mM KCl, 1.36 mM CaCl2, 0.98 mM MgCl2, and 0.99 mM NaH2PO4, adjusted to a physiological pH.[8][9]

-

Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of extracellular serotonin levels.[8]

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid or an acetic acid solution with an internal standard) to prevent serotonin degradation.[8]

-

This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or through the microdialysis probe via reverse dialysis).

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor the change in extracellular serotonin levels over time.

-

Sample Storage: Immediately after collection, store the samples at -80°C until analysis.[11]

III. Serotonin Quantification by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying monoamines like serotonin in microdialysate samples.[12][13][14]

-

Sample Preparation: Thaw the microdialysate samples on ice. If necessary, centrifuge the samples to remove any particulate matter.

-

HPLC System: Use an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[10]

-

Mobile Phase: The mobile phase typically consists of a phosphate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., methanol or acetonitrile), and EDTA, with the pH adjusted to be acidic.[10]

-

Injection: Inject a fixed volume of the sample (e.g., 10-20 µL) into the HPLC system.

-

Detection: The electrochemical detector is set at an oxidizing potential that is optimal for the detection of serotonin (e.g., +220 mV).[10]

-

Quantification: The concentration of serotonin in the samples is determined by comparing the peak area of serotonin in the sample chromatogram to a standard curve generated from known concentrations of serotonin.

Data Presentation

The following table summarizes quantitative data from representative studies on the effect of this compound on extracellular serotonin levels.

| Animal Model | Brain Region | This compound Dose/Concentration | Route of Administration | Duration of Treatment | Percent Increase in Extracellular Serotonin (Mean ± SEM) | Reference |

| Rat | Prefrontal Cortex | 0.15 mg/kg | Subcutaneous (acute) | Single dose | 234% of baseline | [15] |

| Rat | Prefrontal Cortex | 0.63 mg/kg | Subcutaneous (acute) | Single dose | 298% of baseline | [15] |

| Rat | Prefrontal Cortex | 10 mg/kg/day | Subcutaneous (infusion) | 13 days | 422% of baseline | [15] |

| Mouse (WT) | Frontal Cortex | 0.5 µM | Local perfusion (reverse dialysis) | Continuous | 569% of baseline (AUC) | [16] |

| Mouse (SERT+/+) | Ventral Hippocampus | 1.2 µM | Local perfusion (reverse dialysis) | Continuous | Basal levels increased from ~0.83 nM to 7.0 nM | [17] |

Visualizations

Signaling Pathway of this compound

References

- 1. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]

- 2. All about this compound [human.health]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]